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NVP-ADW742: Key Characteristics & Handling

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Nvp-adw742

CAS No.: 475488-23-4

Cat. No.: S548342

Understanding the basic properties of NVP-ADW?742 is fundamental for troubleshooting experimental

issues.
Property Detail
Primary Target IGF-1R kinase [1] [2]
Primary ICso 0.17 - 0.20 pM [1] [2]
Selectivity >16-fold more selective for IGF-1R over the Insulin Receptor (InsR) [1] [2]
Appearance Crystalline solid [2]
Solubility 21.67 mg/mL (47.78 mM) in DMSO [1]

Key Handling Guidelines:

e Storage: Store the powder at -20°C in a desiccated environment [1] [2].

¢ Solution Preparation: For best results, prepare stock solutions in DMSO and use them on the same
day [1].

¢ Solution Storage: If preparation in advance is necessary, stock solutions must be sealed and can be
stored below -20°C for several months [1].

Documented Cytotoxicity & Mechanism of Action

© 2026 Smolecule. All rights reserved. 1/6 Tech Support


https://www.smolecule.com/products/s548342?utm_src=pdf-body
https://www.smolecule.com/products/s548342?utm_src=pdf-interest
https://www.smolecule.com/products/s548342?utm_src=pdf-body
https://www.biocrick.com/NVP-ADW742-BCC4553.html
https://www.apexbt.com/nvp-adw742.html
https://www.biocrick.com/NVP-ADW742-BCC4553.html
https://www.apexbt.com/nvp-adw742.html
https://www.biocrick.com/NVP-ADW742-BCC4553.html
https://www.apexbt.com/nvp-adw742.html
https://www.apexbt.com/nvp-adw742.html
https://www.biocrick.com/NVP-ADW742-BCC4553.html
https://www.biocrick.com/NVP-ADW742-BCC4553.html
https://www.apexbt.com/nvp-adw742.html
https://www.biocrick.com/NVP-ADW742-BCC4553.html
https://www.biocrick.com/NVP-ADW742-BCC4553.html
https://www.smolecule.com/products/s548342?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Root Cause Analysis & Performance Maximization

Specifications & Pricing

NVP-ADW?742 is designed to be cytotoxic to cancer cells by inhibiting the IGF-1R pathway. The following

table summarizes its observed cytotoxic effects in various cancer types, which is essential for interpreting

your experimental results.

Cancer Type / Cell Line

Observed Cytotoxic Effect

Proposed Mechanism & Notes

Multiple Myeloma

Medulloblastoma (Daoy
cells)

Ewing Tumor

Acute Myeloid Leukemia
(HL-60 cells & primary
blasts)

Small Cell Lung Cancer

In vitro activity; significant in
Vivo antitumor activity in mouse
models [3] [4]

ICso0 of ~11.12 pmol/L for
proliferation; enhances
Temozolomide-induced
apoptosis [5]

Inhibition of proliferation (ICso
0.55-1.4 pmol/L); induces G1
arrest & apoptosis [6]

Induces apoptosis; synergizes
with Ara-C in drug-resistant
samples [7]

Sensitizes cells to Etoposide
and Carboplatin [1]

Triggers antiproliferative and
proapoptotic molecular events [3].

Suppresses phosphorylation of Akt,
P38, and GSK-3[3; decreases levels
of PI3K, Bcl-2 [5].

Blocks IGF1R/Akt/mTOR
phosphorylation; effect is stronger in
lines with high IGF1R activation [6].

Induces Akt dephosphorylation and
p38 phosphorylation; decreases Bcl-2

[71.

Completely inhibits IGF-I-induced
VEGF mRNA expression [1].

The cytotoxicity of NVP-ADW?742 is mediated through its inhibition of the IGF-1R signaling pathway,

which is visually summarized below.
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Frequently Asked Questions & Troubleshooting

Here are solutions to common experimental challenges based on published research.

The cytotoxic effect of NVP-ADW?742 is weaker than expected.

e Check Cell Line IGF-1R Expression: The efficacy of NVP-ADW?742 is highly dependent on IGF-1R
expression levels in your target cells. Research confirms IGF-1R is universally expressed in many
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cancers, but its activation state matters [3] [4]. In Ewing tumor cells, the cytotoxic effect was more
pronounced in cell lines with higher levels of IGF-1R activation [6].

¢ Verify Combination Strategy: NVP-ADW742 often exhibits stronger effects in combination with
other chemotherapeutic agents. If using it alone, consider combining it with standard-of-care drugs
like Temozolomide [5], Doxorubicin, Vincristine [6], or Ara-C [7], as it can sensitize resistant cells.

e Confirm Pathway Inhibition: Use western blotting to verify that treatment leads to the
dephosphorylation of IGF-1R and its key downstream effectors like Akt and MAPKI/P38 [5] [6]. This
confirms the compound is on-target.

How can | manage the compound's selectivity to avoid off-target
effects?

e Use Appropriate Concentrations: While NVP-ADW?742 is selective for IGF-1R (ICso ~0.17 pM), it
can inhibit c-Kit at higher concentrations (ICso 3-5 pM) [1]. Staying close to its established ICso for
your cell type minimizes off-target risks.

¢ Include Proper Controls: Always include an IGF-I stimulation control in your experiments. Pre-
treatment with NVP-ADW?742 should effectively block pathway activation (e.g., Akt phosphorylation)
induced by IGF-I [6].

The solution of NVP-ADW742 precipitates or seems unstable.

¢ Follow Solubility Protocols: Use anhydrous DMSO and ensure the final stock concentration is at or
below 21 mg/mL (47 mM) [1].

¢ Handle Stock Solutions Correctly: Warm the vial at 37°C and briefly sonicate it before use to
ensure the compound is fully dissolved [1]. For long-term stability, aliquot the stock solution and avoid
repeated freeze-thaw cycles.

Key Takeaways for Your Research

e Cytotoxicity is the Goal: Much of the existing literature focuses on exploiting the cytotoxicity of NVP-
ADW?742 against cancer cells, not reducing it.

¢ Synergy is Crucial: Its most powerful application is in combination therapy, where it sensitizes tumor
cells to conventional chemotherapy, potentially allowing for lower, less toxic doses of the other drugs
[51 (6] [7]-

e Validate Biologically: Ensure your experimental systems are appropriate by confirming IGF-1R
expression and using functional assays to verify on-target pathway inhibition.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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